molecular formula C9H12N2O2 B12276792 Ethyl 6-(aminomethyl)nicotinate

Ethyl 6-(aminomethyl)nicotinate

Cat. No.: B12276792
M. Wt: 180.20 g/mol
InChI Key: YPRBNFRLIKIHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(aminomethyl)nicotinate (CAS 214824-13-2) is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and pharmaceutical synthesis . This compound features a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol . Its structure incorporates both a reactive ethyl ester and an aminomethyl group on the pyridine ring, making it a versatile precursor for the synthesis of more complex molecules, such as functionalized nicotinic acid derivatives . Researchers value this reagent for its potential in constructing compound libraries aimed at discovering new bioactive agents. To ensure stability and purity, the compound requires specific storage conditions. It is recommended to store this material in a dark place under an inert atmosphere and at a controlled temperature of 2-8°C . Please handle with appropriate care. This product is labeled with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, or respiratory irritation . Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Intended Use: This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 6-(aminomethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRBNFRLIKIHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Halogenated Nicotinate Esters

A prevalent method involves substituting halogen atoms in ethyl nicotinate derivatives with aminomethyl groups. For instance, ethyl 2-bromonicotinate reacts with 4-(aminomethyl)pyridine in isopropanol under basic conditions. Lithium hydroxide (LiOH) facilitates deprotonation, enabling nucleophilic attack at the C2 position of the pyridine ring. The reaction proceeds at 45°C for 5 hours, yielding ethyl 2-[(pyridin-4-methyl)amino]nicotinate with 91.9% efficiency and 99.0% purity.

Key Conditions:

  • Solvent: Isopropanol
  • Base: LiOH (1.2 equiv)
  • Temperature: 45°C
  • Workup: Neutralization with HCl, extraction with dichloromethane, recrystallization with ethanol.

This method’s robustness is attributed to the electron-withdrawing ester group, which activates the pyridine ring for substitution. However, the use of halogenated precursors necessitates careful handling due to toxicity.

Coupling Reactions with Chloromethylpyridine Derivatives

An alternative approach couples 6-aminonicotinic acid with 3-chloromethylpyridine hydrochloride in dimethylformamide (DMF). Sodium carbonate (Na₂CO₃) deprotonates the amine, forming a reactive intermediate that undergoes nucleophilic displacement with the chloromethyl group. Refluxing at 140°C for 60 hours achieves a 61.6% yield.

Optimization Insights:

  • Solvent: DMF (superior to ethanol, acetonitrile, or water)
  • Base: Na₂CO₃ > K₂CO₃ (68.4% vs. 33.4% yield)
  • Temperature: 100–140°C (higher temperatures favor faster kinetics but risk decomposition).

DMF’s high polarity stabilizes transition states, enhancing reaction rates. However, its classification as a hazardous solvent limits industrial adoption.

Reductive Amination of Cyano Intermediates

Methyl 6-(azidomethyl)nicotinate undergoes Staudinger reduction using triphenylphosphine (PPh₃) to generate the corresponding amine. Subsequent hydrolysis with potassium hydroxide (KOH) in methanol at 60°C for 4 hours yields methyl 6-(aminomethyl)nicotinate hydrochloride with 94% efficiency.

Mechanistic Pathway:

  • Azide reduction: $$ \text{R-N}3 + \text{PPh}3 \rightarrow \text{R-NH-PPh}_3 $$
  • Acidic hydrolysis: $$ \text{R-NH-PPh}3 + \text{H}2\text{O} \rightarrow \text{R-NH}2 + \text{OPPh}3 $$

This method avoids harsh conditions but requires azide precursors, posing safety risks due to their explosive nature.

Direct Esterification and Functionalization

Ethyl nicotinate can be synthesized via acid-catalyzed esterification of nicotinic acid with ethanol. Using HND230 solid acid catalyst in toluene at 55°C for 4 hours achieves 98.2% yield. Subsequent chlorination with thionyl chloride (SOCl₂) introduces a chloromethyl group, which is aminated with aqueous ammonia.

Reaction Sequence:

  • Esterification: $$ \text{C}5\text{H}4\text{NCO}2\text{H} + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}5\text{H}4\text{NCO}2\text{C}2\text{H}5 $$
  • Chlorination: $$ \text{C}5\text{H}4\text{NCO}2\text{C}2\text{H}5 + \text{SOCl}2 \rightarrow \text{C}5\text{H}3\text{ClNCO}2\text{C}2\text{H}_5 $$
  • Amination: $$ \text{C}5\text{H}3\text{ClNCO}2\text{C}2\text{H}5 + \text{NH}3 \rightarrow \text{C}5\text{H}3\text{NH}2\text{CH}2\text{NCO}2\text{C}2\text{H}_5 $$

While scalable, this multi-step process accumulates impurities, necessitating rigorous purification.

Comparison of Methodologies

Method Yield Purity Scalability Hazard Considerations
Nucleophilic Substitution 91.9% 99.0% High Halogenated precursors
DMF Coupling 61.6% 98.5% Moderate DMF toxicity
Reductive Amination 94.0% 97.8% Low Azide intermediates
Direct Esterification 98.2% 99.3% High Multi-step purification

Industrial and Environmental Considerations

The nucleophilic substitution method is favored for large-scale production due to its high yield and minimal byproducts. However, replacing DMF with greener solvents like cyclopentyl methyl ether (CPME) could enhance sustainability. Advances in flow chemistry may mitigate risks associated with azide intermediates in reductive amination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(aminomethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Pharmaceutical Development

Overview:
Ethyl 6-(aminomethyl)nicotinate plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and bioavailability.

Case Studies:

  • Neurological Disorders: Research indicates that derivatives of this compound can interact with nicotinic receptors, potentially leading to therapeutic effects in conditions like Alzheimer's disease and Parkinson's disease .
  • Synthesis of Antidepressants: The compound has been explored in the synthesis of novel antidepressants, leveraging its ability to modulate neurotransmitter systems .

Biochemical Research

Overview:
In biochemical studies, this compound is utilized to investigate enzyme activity and receptor binding. It serves as a valuable tool for elucidating metabolic pathways and identifying potential therapeutic targets.

Applications:

  • Enzyme Inhibition Studies: The compound has been employed to study the inhibition mechanisms of various enzymes, providing insights into metabolic regulation .
  • Receptor Binding Assays: Its interaction with nicotinic acid receptors has been extensively researched, revealing its potential as a biochemical probe .

Agrochemical Applications

Overview:
The compound is being investigated for its potential use in developing new agrochemicals. Its biochemical properties may enhance crop yield and resistance to pests.

Applications:

  • Pesticide Formulation: this compound can improve the efficacy of pesticides through enhanced delivery mechanisms .
  • Herbicide Development: Research is ongoing to explore its role in formulating herbicides that are more effective against resistant weed species .

Material Science

Overview:
In material science, this compound is studied for its potential in creating advanced materials with unique properties.

Applications:

  • Polymer Development: The compound can be incorporated into polymers to enhance their solubility and stability under various environmental conditions .
  • Nanomaterials: Researchers are exploring its use in synthesizing nanomaterials that exhibit improved mechanical properties and functionality .

Cosmetic Formulations

Overview:
this compound is being studied for its benefits in cosmetic applications, particularly in skin care products.

Applications:

  • Skin Hydration: Preliminary studies suggest that this compound may improve skin hydration and elasticity, making it a candidate for anti-aging formulations .
  • Active Ingredients: Its incorporation into cosmetic products could enhance their overall effectiveness due to its biochemical properties .

Mechanism of Action

The mechanism of action of ethyl 6-(aminomethyl)nicotinate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Ethyl 6-Aminonicotinate

Structure: Ethyl 6-aminonicotinate (CAS 39658-41-8) replaces the aminomethyl group with a primary amine at the 6-position. However, the lack of a methylene spacer may reduce its ability to form stable coordination complexes compared to ethyl 6-(aminomethyl)nicotinate .

Ethyl 6-Chloronicotinate

Structure: Substitution of the aminomethyl group with chlorine at the 6-position. Activity: Used in the synthesis of H3 receptor antagonists. Its electrophilic chlorine atom enables nucleophilic aromatic substitution, making it a versatile intermediate for further functionalization .

Pyrimidine-Substituted Nicotinates

Examples :

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m)
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q)

Activity : These derivatives exhibit anti-fibrotic activity against hepatic stellate cells (HSC-T6), with IC50 values of 45.69 μM and 45.81 μM, respectively. They outperform Pirfenidone, a clinical anti-fibrotic drug, by inhibiting collagen deposition and hydroxyproline content .

Platinum Complex Derivatives

Examples :

  • (+)-Neomethyl[6-(aminomethyl)nicotinate] dichloridoplatinum(II) (48k): IC50 = 9.8 ± 3.2 μM (HL-60)
  • (-)-Neomethyl[6-(aminomethyl)nicotinate] dichloridoplatinum(II) (48n): IC50 = 12.0 ± 7.1 μM (518A2)

Activity: The stereochemistry of the neomenthol-based substituent influences potency. The (+)-enantiomer (48k) shows superior activity compared to the (-)-enantiomer (48n) in melanoma models .

Structural-Activity Relationship (SAR) Analysis

Compound Substituent at 6-Position Biological Activity IC50 / Efficacy Key References
This compound -CH2NH2 Anticancer (Platinum complexes) 2.7–14 μM
Ethyl 6-aminonicotinate -NH2 Intermediate for synthesis N/A
Ethyl 6-chloronicotinate -Cl H3 receptor antagonist precursor N/A
Compound 12m -Pyrimidine with p-tolylcarbamoyl Anti-fibrotic 45.69 μM
Compound 12q -Pyrimidine with 3,4-difluorophenylcarbamoyl Anti-fibrotic 45.81 μM

Biological Activity

Ethyl 6-(aminomethyl)nicotinate is a derivative of nicotinic acid that has garnered attention for its diverse biological activities. This compound, characterized by the presence of an aminomethyl group at the 6-position of the pyridine ring, has been investigated for its potential therapeutic applications, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C₉H₁₁N₃O₂
  • CAS Number : 1189434-55-6
  • Appearance : White to gray solid
  • Solubility : Soluble in water

This compound interacts with specific molecular targets, notably nicotinic acid receptors. This interaction can modulate various biochemical pathways, influencing cellular functions such as:

  • Cell Signaling : Modulates signaling pathways that affect gene expression and cellular responses.
  • Lipid Metabolism : Influences lipid profiles and metabolic pathways.
  • Anti-inflammatory Responses : Exhibits potential anti-inflammatory effects through receptor activation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further research in infectious diseases.
  • Vasodilatory Effects : In vitro studies have demonstrated that certain derivatives of nicotinic acid esters, including this compound, exhibit vasodilatory activity on vascular smooth muscle .
  • Potential Therapeutic Applications : The compound is being explored for its role in various therapeutic contexts, particularly related to cardiovascular health and metabolic disorders .

Case Studies and Experimental Data

A summary of key research findings is presented in the following table:

StudyFindingsMethodology
Investigated the synthesis and biological activity of nicotinic acid derivatives. Found that this compound influences cellular processes significantly.In vitro assays on various cell types.
Examined the effect of this compound on cell signaling pathways. Results indicated modulation of gene expression linked to metabolic functions.Gene expression analysis using RT-PCR.
Reported antimicrobial activity against several pathogens, suggesting potential use in treating infections.Disc diffusion method for antimicrobial susceptibility testing.
Explored the effects on epigenetic modifications in cancer cells, showing promise as a therapeutic agent in oncology.Cell-based assays assessing histone modification levels.

Comparison with Similar Compounds

To further understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl NicotinateEster derivative without amino groupLimited biological activity
Nicotinic AcidParent compoundWell-studied; broad effects
Ethyl NicotinateLacks amino modificationLess versatile

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